molecular formula C11H11NO3 B8167112 benzyl N-(prop-2-yn-1-yloxy)carbamate

benzyl N-(prop-2-yn-1-yloxy)carbamate

Cat. No.: B8167112
M. Wt: 205.21 g/mol
InChI Key: BPWASFOJNWYYMU-UHFFFAOYSA-N
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Description

Benzyl N-(prop-2-yn-1-yloxy)carbamate is a chemical compound with the molecular formula C11H11NO2. It is a carbamate derivative, which means it contains the carbamate functional group (–NHCOO–). This compound is known for its applications in organic synthesis and as a protecting group for amines in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(prop-2-yn-1-yloxy)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with prop-2-yn-1-amine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(prop-2-yn-1-yloxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of benzyl N-(prop-2-yn-1-yloxy)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, such as acidic or basic environments, to reveal the free amine. This property is particularly useful in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the prop-2-yn-1-yloxy group.

    tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Used as a protecting group in peptide synthesis.

Uniqueness

Benzyl N-(prop-2-yn-1-yloxy)carbamate is unique due to its prop-2-yn-1-yloxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

benzyl N-prop-2-ynoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWASFOJNWYYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCONC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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